

Synthesis of Enantiomerically Pure Fenoxaprop-Ethyl: Application Notes and Protocols

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Compound of Interest

Compound Name: Fenoxaprop-ethyl, (-)-

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Abstract

Fenoxaprop-ethyl is a chiral herbicide, with the (R)-enantiomer (fenoxaprop-P-ethyl) exhibiting the desired herbicidal activity against grass weeds. The synthesis of the enantiomerically pure (R)-form is crucial for developing more effective and environmentally friendly agrochemicals. This document provides detailed application notes and experimental protocols for the synthesis of enantiomerically pure fenoxaprop-ethyl, focusing on asymmetric synthesis and chiral resolution techniques. The information is intended to guide researchers in the development and optimization of synthetic routes to this important molecule.

Introduction

Fenoxaprop-ethyl, chemically known as ethyl (\pm)-2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate, is a selective herbicide used to control annual and perennial grassy weeds in various broadleaf crops. Its herbicidal activity is primarily attributed to the (R)-enantiomer, which inhibits the acetyl-CoA carboxylase (ACCase), an enzyme essential for fatty acid biosynthesis in plants. The (S)-enantiomer is largely inactive. Therefore, the use of enantiomerically pure (R)-fenoxaprop-ethyl (fenoxaprop-P-ethyl) allows for a reduction in the required application rates, minimizing environmental impact and reducing costs. This document outlines key synthetic strategies for obtaining enantiomerically pure fenoxaprop-ethyl.

Synthetic Strategies

Several synthetic routes to enantiomerically pure fenoxaprop-ethyl have been developed. The primary approaches involve either the asymmetric synthesis using a chiral precursor or the resolution of a racemic mixture. Here, we detail two prominent and effective methods.

Method 1: Asymmetric Synthesis via Walden Inversion

This method involves the reaction of 4-(6-chloro-1,3-benzoxazol-2-yloxy)phenol with an enantiomerically pure ethyl (S)-lactate derivative. The reaction proceeds via an SN₂ mechanism, resulting in a Walden inversion of the stereocenter and yielding the desired (R)-enantiomer of fenoxaprop-ethyl.^[1]

Reaction Scheme: (S)-Ethyl 2-(p-toluenesulfonyloxy)propionate + 4-(6-chloro-1,3-benzoxazol-2-yloxy)phenol → (R)-Fenoxaprop-ethyl

A study has reported achieving a yield of 90% with an optical purity of over 99.9% using this method.^[1]

Method 2: Direct Coupling of Chiral Intermediates

This approach utilizes the direct coupling of 2,6-dichlorobenzoxazole with the pre-formed chiral intermediate, ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate. This method avoids the need for a resolution step and can be performed as a one-step reaction.^{[2][3]}

Reaction Scheme: 2,6-Dichlorobenzoxazole + Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate → (R)-Fenoxaprop-ethyl

This synthesis has been reported to achieve high yields and purity. One patent describes a molar product yield of 94% with a product purity of 98% and an effective optically active form content of 98%.^[3] Another variation of this method reports a yield of 87.5% with an effective body content of 99.5%.^[4]

Data Presentation

Method	Key Reactants	Catalyst /Reagent	Solvent	Yield	Purity	Enantiomeric Excess (e.e.) / Optical Purity	Reference
Method 1: Asymmetric Synthesis via Walden Inversion	4-(6-chloro-1,3-benzoxazol-2-yl-oxy)phenol, Ethyl (S)-O-(p-toluenesulfonyl)lactate	-	-	90%	-	>99.9%	[1]
Method 2: Direct Coupling (Variation A)	2,6-Dichlorobenzoxazole, R-(+)-2-(4-hydroxyphenoxy)ethyl propionate	Anhydrous potassium carbonate	Ethyl acetate, 25% Sodium chloride solution	94%	98%	98%	[3]
Method 2: Direct Coupling (Variation B)	6-chloro-2-(p-hydroxyphenoxy)benzoxazole, Ethyl p-methylbenzenesulfonate	Catalyst (unspecified)	Solvent (unspecified)	87.5%	97.3%	99.5%	[4]

	onyl propionat e						
Method 2: Direct Coupling (Variation C)	2,6- Dichlorob enzoxazo le, R- (+)-2-(4- hydroxyp henoxy) ethyl propionat e	Anhydrou s potassiu m carbonat e	Acetonitri le, 5% Sodium chloride solution	93.5%	98%	98%	[3]

Experimental Protocols

Protocol 1: Asymmetric Synthesis via Walden Inversion

Materials:

- 4-(6-chloro-1,3-benzoxazol-2-yloxy)phenol
- Ethyl (S)-O-(p-toluenesulfonyl)lactate
- Appropriate solvent (e.g., acetonitrile, DMF)
- Base (e.g., potassium carbonate)
- Reaction vessel with stirring and temperature control
- Purification apparatus (e.g., column chromatography, recrystallization setup)

Procedure:

- In a suitable reaction vessel, dissolve 4-(6-chloro-1,3-benzoxazol-2-yloxy)phenol and a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile).
- Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.

- Add ethyl (S)-O-(p-toluenesulfonyl)lactate to the reaction mixture.
- Heat the reaction mixture to a suitable temperature (e.g., 80°C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC).
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain enantiomerically pure (R)-fenoxaprop-ethyl.

Protocol 2: Direct Coupling of Chiral Intermediates

Materials:

- 2,6-Dichlorobenzoxazole
- Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate
- Anhydrous potassium carbonate
- Ethyl acetate
- 25% Sodium chloride solution
- Ethanol (for recrystallization)
- Four-hole boiling flask with mechanical stirrer, condenser, and thermometer

Procedure:

- In a 1000 mL four-hole boiling flask, dissolve 19.7 g (0.105 mol) of 2,6-dichlorobenzoxazole and 21 g (0.1 mol) of R-(+)-2-(4-hydroxyphenoxy) ethyl propionate in 200 mL of ethyl acetate with stirring until fully dissolved.[3]

- To the system, add 200 mL of 25% sodium chloride solution, followed by 34.5 g (0.25 mol) of anhydrous potassium carbonate.[\[3\]](#)
- Stir the mixture at a speed of 200 rpm.[\[3\]](#)
- Heat the mixture to 50°C and maintain this temperature for 12 hours.[\[3\]](#)
- After the reaction is complete, stop stirring and allow the layers to separate.
- Separate the organic layer and remove the solvent by distillation under reduced pressure to obtain the crude product.
- Recrystallize the crude product from ethanol to yield 34.2 g of white, needle-like crystals of fenoxaprop-P-ethyl (molar yield of 94%).[\[3\]](#)

Visualizations

Signaling Pathways and Experimental Workflows

Method 2: Direct Coupling of Chiral Intermediates

Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate

K₂CO₃, Solvent

2,6-Dichlorobenzoxazole

Method 1: Asymmetric Synthesis via Walden Inversion

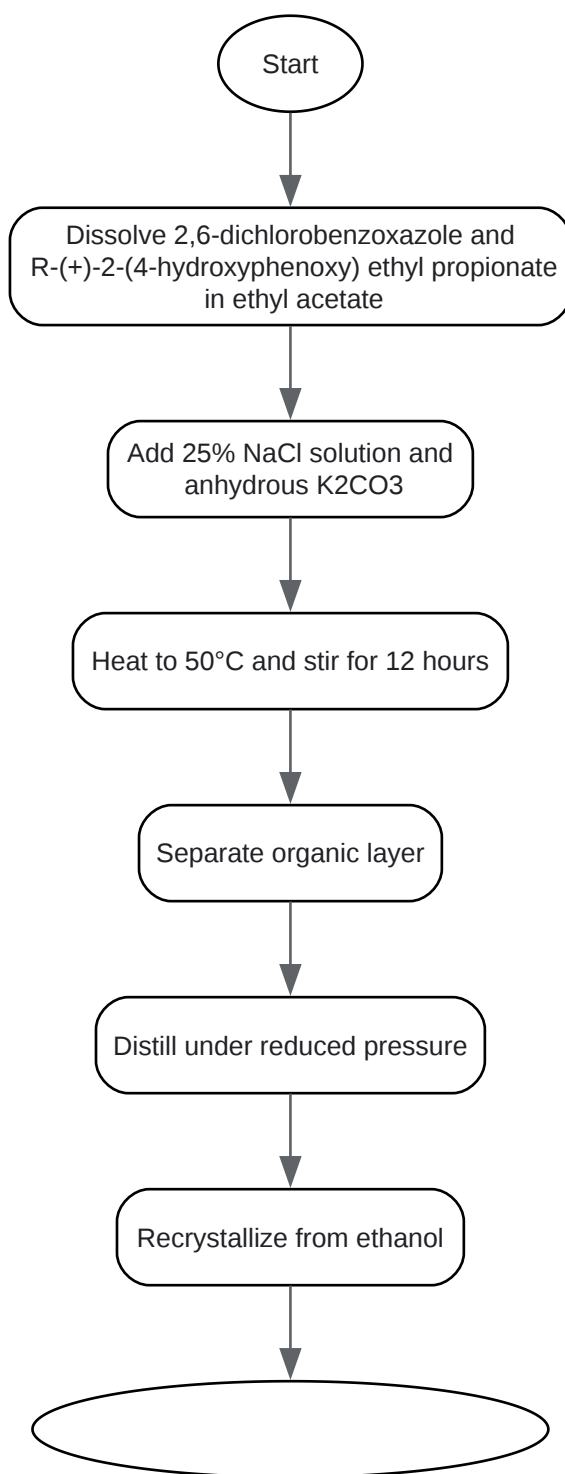
Ethyl (S)-O-(p-toluenesulfonyl)lactate

Base, Solvent

4-(6-chloro-1,3-benzoxazol-2-yloxy)phenol

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Caption: Synthetic pathways for enantiomerically pure fenoxaprop-ethyl.



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Caption: Experimental workflow for the direct coupling method.

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